molecular formula C14H13N3O4S B14590235 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene CAS No. 61174-52-5

2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene

Cat. No.: B14590235
CAS No.: 61174-52-5
M. Wt: 319.34 g/mol
InChI Key: PROGNTIOLSFGHU-UHFFFAOYSA-N
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Description

2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with a sulfonyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene typically involves the following steps:

    Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Sulfonylation: The amino group is converted to a sulfonyl chloride derivative by reacting with chlorosulfonic acid.

    Azidation: Finally, the sulfonyl chloride derivative is treated with sodium azide to introduce the azide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.

    Cycloaddition: Copper(I) catalysts, organic solvents (e.g., toluene), and moderate temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of functional materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and antiviral properties.

    Bioconjugation: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene depends on the specific application and the chemical reactions it undergoes. For example:

    Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.

    Reduction Reactions: The azide group is reduced to an amine, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the methoxy groups.

    1,3-Dimethoxybenzene: Lacks the azide and sulfonyl groups.

    2-Azidobenzene-1-sulfonyl-4-methoxybenzene: Similar structure with one methoxy group.

Uniqueness

2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is unique due to the combination of the azide, sulfonyl, and methoxy groups, which confer specific reactivity and potential applications in various fields. The presence of the azide group allows for versatile chemical transformations, while the methoxy groups enhance solubility and stability.

Properties

CAS No.

61174-52-5

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

2-(2-azidophenyl)sulfonyl-1,3-dimethoxybenzene

InChI

InChI=1S/C14H13N3O4S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)16-17-15/h3-9H,1-2H3

InChI Key

PROGNTIOLSFGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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